2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid CAS 1800423-60-2
2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid CAS 1800423-60-2
An In-depth Technical Guide to 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid (CAS 1800423-60-2): A Keystone Building Block for Modern Chemistry
Executive Summary
2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in advanced chemical synthesis. Its unique substitution pattern—featuring ortho-bromo and ortho-fluoro groups relative to the carboxylic acid, and a para-trifluoromethyl group—imparts a combination of reactivity and physicochemical properties that are highly sought after in drug discovery and materials science. The trifluoromethyl moiety enhances metabolic stability and lipophilicity, while the ortho-halogens provide a handle for versatile cross-coupling reactions and modulate the molecule's electronic properties through the "ortho effect." This guide provides a comprehensive overview of its properties, a plausible synthetic route, key chemical applications with detailed protocols, and essential safety information for researchers, scientists, and drug development professionals.
Introduction & Significance
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating biological activity and material properties.[1] The trifluoromethyl (CF3) group, in particular, is a powerful pharmacophore that can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity by altering its electronic nature and conformation.[2][3]
2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid, CAS 1800423-60-2, emerges as a valuable intermediate by combining the benefits of the CF3 group with the synthetic versatility of a halogenated benzoic acid framework.[4] The molecule possesses three key points of interest for synthetic manipulation:
-
The Carboxylic Acid Group: Allows for the formation of amides, esters, and other derivatives, enabling linkage to diverse molecular scaffolds.[5]
-
The Bromine Atom: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex bi-aryl structures.[3]
-
The Substituted Aromatic Ring: The specific arrangement of electron-withdrawing groups (Br, F, CF3) creates a unique electronic environment that influences both reactivity and the properties of downstream products.
This combination makes the title compound an indispensable tool for developing novel pharmaceuticals, agrochemicals, and specialty polymers.[6]
Physicochemical & Structural Properties
The properties of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid are dictated by its unique substitution pattern.
| Property | Value | Source |
| CAS Number | 1800423-60-2 | [7] |
| Molecular Formula | C₈H₃BrF₄O₂ | [4] |
| Molecular Weight | 287.01 g/mol | [4] |
| Appearance | White, fluffy crystalline powder | [4] |
| Purity | Typically ≥95% | [4] |
| SMILES | O=C(O)c1c(F)cc(C(F)(F)F)cc1Br | [4] |
| InChI Key | HRARIOBAKONHEU-UHFFFAOYSA-N | [4] |
Structural Analysis: The Ortho Effect
A dominant feature of this molecule is the "ortho effect," a phenomenon where substituents at the ortho-position relative to a carboxylic acid group alter its chemical properties through steric and electronic interactions.[8] In this case, the bulky bromine atom and the fluorine atom flank the carboxylic acid. This steric hindrance forces the -COOH group to twist out of the plane of the benzene ring.[8][9]
This twisting has a profound consequence: it inhibits the resonance stabilization between the carboxyl group and the aromatic ring. As a result, the carboxylate anion formed upon deprotonation is relatively more stable, making the acid stronger (i.e., having a lower pKa) than its corresponding meta and para isomers.[8][9] This is a critical consideration for reaction planning and for understanding the acidity of any derivatives.
Caption: Steric hindrance from ortho-substituents increases acidity.
Synthesis & Purification
While specific literature detailing the synthesis for CAS 1800423-60-2 is sparse, a plausible and efficient synthetic route can be designed based on established organofluorine chemistry, starting from a commercially available precursor like 2-fluoro-4-iodo-1-(trifluoromethyl)benzene. The proposed pathway involves a sequence of halogen-dance/metalation, carboxylation, and subsequent bromination.
Sources
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid [cymitquimica.com]
- 5. ossila.com [ossila.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid (1 x 250 mg) | Reagentia [reagentia.eu]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
